

BRD5075 as a chemical probe for GPR65

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Compound of Interest

Compound Name: BRD5075

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BRD5075: A Chemical Probe for GPR65

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing GPCR primarily expressed in immune cells.[1][2][3] It plays a crucial role in regulating immune responses to acidic microenvironments, which are characteristic of inflammation and tumors.[2][4] Genetic association studies have linked GPR65 to several autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD).[3][4] **BRD5075** is a potent and specific small-molecule positive allosteric modulator (PAM) of GPR65, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[1][2] This technical guide provides a comprehensive overview of **BRD5075** as a chemical probe for GPR65, including its properties, biological activity, and detailed methodologies for its characterization.

BRD5075: Physicochemical and Biological Properties

BRD5075 was developed through a structure-activity relationship (SAR) study to improve the potency and selectivity of an initial hit compound.[2] It serves as a valuable tool for studying the function of both human and mouse GPR65.[2]

Table 1: Physicochemical Properties of **BRD5075**

Property	Value	Reference
Molecular Weight	417.47 g/mol	[1]
Formula	C23H23N5O3	[1]
Appearance	Solid	[1]
Solubility	10 mM in DMSO	[1]
Lipophilicity (logD)	3.57	[2]

Quantitative Data

BRD5075 potentiates the activity of GPR65 in response to its endogenous ligand, protons (H⁺). Its activity is most pronounced in acidic conditions, consistent with its role as a PAM for a proton-sensing receptor.

Table 2: In Vitro Activity of **BRD5075** on GPR65

Assay Type	Target	Metric	Value (μM)	Reference
GPR65-dependent cAMP Production	Wild-Type Human GPR65	EC50	3.8	[1]
GPR65-dependent cAMP Production	Human GPR65 I231L Variant	EC50	6.9	[1]
GPR65-dependent cAMP Production	Mouse GPR65	-	1.56*	[1]

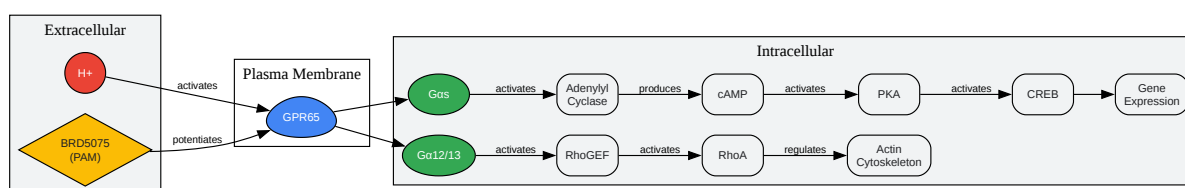
Highest activity observed at this concentration.

GPR65 Signaling Pathways

GPR65 activation by protons, and potentiation by **BRD5075**, initiates downstream signaling through multiple G protein pathways. The primary pathways identified are G_{αs} and G_{α12/13}.[\[3\]](#)

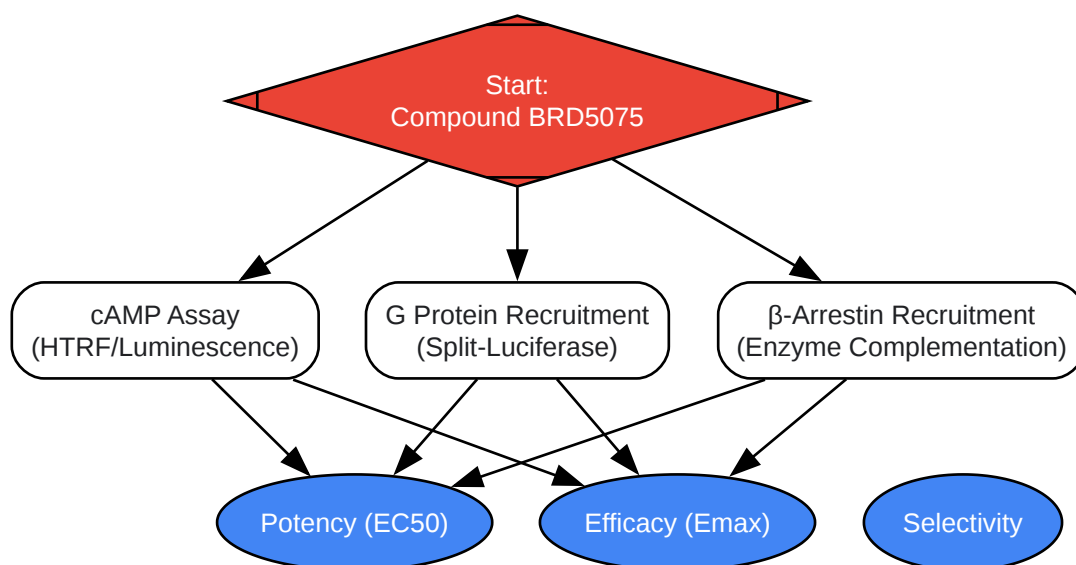
- **G α s Pathway:** Coupling to G α s leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and modulating cellular functions, including inflammatory responses.
- **G α 12/13 Pathway:** GPR65 also signals through G α 12/13, which activates Rho guanine nucleotide exchange factors (RhoGEFs).[3] This leads to the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, resulting in processes such as stress fiber formation and cell migration.[3]

Below are diagrams illustrating the GPR65 signaling pathways and a general experimental workflow for characterizing a GPR65 modulator like **BRD5075**.



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Caption: GPR65 Signaling Pathways.



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Caption: Experimental Workflow for **BRD5075**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **BRD5075** on GPR65.

GPR65-Mediated cAMP Accumulation Assay

This assay quantifies the production of cAMP in cells expressing GPR65 following stimulation. As **BRD5075** is a PAM, its effect is measured in the presence of the endogenous agonist, protons (i.e., at an acidic pH).

- Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay. Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a fluorescent donor (cryptate). The HTRF signal is inversely proportional to the intracellular cAMP concentration.
- Materials:
 - HEK293 or HeLa cells stably expressing human or mouse GPR65.
 - Assay medium: HBSS or other buffered salt solution.

- Stimulation buffer at various pH values (e.g., pH 6.6 to 7.6).
- **BRD5075** stock solution (in DMSO).
- HTRF cAMP assay kit (e.g., from Cisbio).
- 384-well white microplates.
- Procedure:
 - Cell Plating: Seed GPR65-expressing cells into 384-well plates at a predetermined optimal density and incubate overnight.
 - Compound Preparation: Prepare serial dilutions of **BRD5075** in the stimulation buffer of the desired pH.
 - Cell Stimulation: Remove the culture medium from the cells and add the **BRD5075** dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature.
 - Cell Lysis and Detection: Add the HTRF assay reagents (d2-labeled cAMP and anti-cAMP cryptate) in the lysis buffer provided with the kit to each well.
 - Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
 - Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
 - Data Analysis: Calculate the HTRF ratio ($665 \text{ nm} / 620 \text{ nm} * 10,000$) and plot the ratio against the log of the **BRD5075** concentration. Determine the EC50 value from the resulting dose-response curve.

G Protein Recruitment Assay

This assay directly measures the interaction between activated GPR65 and its cognate G protein (Gas).

- Principle: A split-luciferase complementation assay is used. GPR65 is fused to one fragment of a luciferase enzyme (e.g., SmBiT), and the G protein (e.g., a mini-Gas) is fused to the

complementary fragment (e.g., LgBiT). Upon activation of GPR65 and subsequent recruitment of the G protein, the luciferase fragments are brought into proximity, reconstituting an active enzyme that generates a luminescent signal in the presence of its substrate.

- Materials:
 - Expi293T cells.
 - Expression plasmids for GPR65-SmBiT and LgBiT-mini-Gas.
 - Transfection reagent.
 - Assay buffer.
 - **BRD5075** stock solution.
 - Luciferase substrate (e.g., coelenterazine).
 - 384-well white microplates.
- Procedure:
 - Transfection: Co-transfect the Expi293T cells with the GPR65-SmBiT and LgBiT-mini-Gas plasmids.
 - Cell Plating: Plate the transfected cells into 384-well plates.
 - Assay:
 - Add the luciferase substrate to the cells.
 - Establish a baseline luminescence reading.
 - Induce a pH drop in the assay buffer to activate GPR65.
 - Add **BRD5075** at various concentrations.
 - Data Acquisition: Measure luminescence over time using a plate reader.

- Data Analysis: Normalize the data to a vehicle control and plot the luminescent signal against the **BRD5075** concentration to determine the dose-dependent potentiation of G protein recruitment.

β-Arrestin Recruitment Assay

This assay determines if GPR65 activation leads to the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.

- Principle: Enzyme fragment complementation (EFC) assays, such as the PathHunter assay (DiscoverX), are commonly used. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment. Ligand-induced recruitment of β-arrestin to the GPCR forces the complementation of the enzyme fragments, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
- Materials:
 - A cell line co-expressing GPR65-ProLink and β-arrestin-EA (e.g., PathHunter cells).
 - Assay medium.
 - **BRD5075** stock solution.
 - PathHunter detection reagents.
 - 384-well white microplates.
- Procedure:
 - Cell Plating: Plate the PathHunter cells in a 384-well plate and incubate overnight.
 - Compound Addition: Add serial dilutions of **BRD5075** to the cells in an acidic assay medium.
 - Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.
 - Detection: Add the PathHunter detection reagents to each well.

- Incubation: Incubate for 60 minutes at room temperature.
- Data Acquisition: Read the chemiluminescence on a plate reader.
- Data Analysis: Plot the luminescent signal against the log of the **BRD5075** concentration to determine if the compound modulates β -arrestin recruitment.

Selectivity Profile

A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. **BRD5075** has been evaluated against other pH-sensing GPCRs, GPR4 and GPR68, and has shown specificity for GPR65. However, a comprehensive selectivity profile against a broader panel of GPCRs is not yet publicly available. Researchers should exercise caution and consider performing their own selectivity profiling depending on the biological context of their studies.

Conclusion

BRD5075 is a well-characterized positive allosteric modulator of GPR65, demonstrating potent activity on both human and mouse orthologs. Its specificity for GPR65 over other closely related pH-sensing receptors makes it a valuable tool for dissecting the roles of GPR65 in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the biology of GPR65 using this chemical probe. Future studies should aim to establish a more comprehensive selectivity profile and explore the full range of signaling pathways modulated by **BRD5075**-potentiated GPR65 activation.

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